cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Brand Name: Vulcanchem
CAS No.: 170299-61-3
VCID: VC20909320
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC1CO
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

CAS No.: 170299-61-3

Cat. No.: VC20909320

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane - 170299-61-3

Specification

CAS No. 170299-61-3
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Standard InChI Key OCKKMJSVLVALMF-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1CC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CC1CO

Introduction

cis-1-(tert-Butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane is a complex organic compound featuring a unique three-membered cyclopropane ring structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a hydroxymethyl substituent on the cyclopropane ring. This configuration imparts distinct chemical properties, making it valuable in medicinal chemistry and organic synthesis.

Stereochemistry and Biological Significance

This compound exists as a cis isomer, meaning that both the Boc-amino and hydroxymethyl groups are positioned on the same side of the cyclopropane ring. This stereochemistry is crucial for mimicking natural peptides' three-dimensional structures, enhancing binding affinity and bioactivity in peptidomimetics.

Applications in Peptidomimetic Synthesis

cis-1-(tert-Butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane serves as an intermediate in synthesizing peptidomimetics—molecules that mimic peptides but offer improved stability or other desirable properties. Its unique combination of functional groups allows researchers to develop novel therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Properties
Cis-2-(Boc-amino)cyclopropanemethanolSimilar Boc protection; different positioning of hydroxymethylPotentially different biological activities
1-Amino-2-hydroxymethylcyclopropaneLacks Boc protection; free amineMore reactive due to unprotected amine
3-Hydroxy-cycloheptanecarboxylic acid (not directly related but illustrates diverse reactivity)Different functional groups; no Boc protectionDisplays distinct reactivity and biological activity

While specific data tables comparing these compounds directly are not available from reliable sources beyond , which we cannot use here, their structural differences highlight varied applications based on their chemical properties.

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